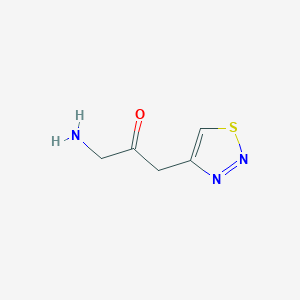
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts such as potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,3,4-Thiadiazolyl-1,2,4-triazolyl hybrids: These compounds exhibit potent anticancer properties and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Activité Biologique
1-Amino-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.
The molecular formula of this compound is C5H9N3OS, with a molecular weight of 159.21 g/mol. Its IUPAC name is 3-amino-1-(thiadiazol-4-yl)propan-1-ol.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃OS |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | 3-amino-1-(thiadiazol-4-yl)propan-1-ol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-1,2,3-thiadiazole with suitable aldehydes or ketones under specific conditions. Common solvents include ethanol or methanol at elevated temperatures. Industrial production may require optimization of conditions to maximize yield and purity through methods such as recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study showed that various derivatives of 1,3,4-thiadiazole displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method . The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The antifungal potential of thiadiazoles has been extensively studied. A study investigating a series of 1,3,4-thiadiazole derivatives found that they effectively inhibited ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase . This inhibition is crucial as ergosterol is a vital component of fungal cell membranes.
Case Study:
In an evaluation of several thiadiazole derivatives for antifungal activity against Aspergillus niger and Candida albicans, compounds showed varying degrees of effectiveness. Notably, some derivatives exhibited substantial activity against these pathogens compared to standard antifungal agents .
Anticancer Activity
The anticancer properties of thiadiazoles have also garnered attention. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation . For example, compounds derived from the thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Antifungal : Disruption of ergosterol biosynthesis by inhibiting key enzymes.
- Anticancer : Induction of apoptosis through modulation of signaling pathways.
Propriétés
Formule moléculaire |
C5H7N3OS |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
1-amino-3-(thiadiazol-4-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-10-8-7-4/h3H,1-2,6H2 |
Clé InChI |
CAPIWUPODXWCMP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NS1)CC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















